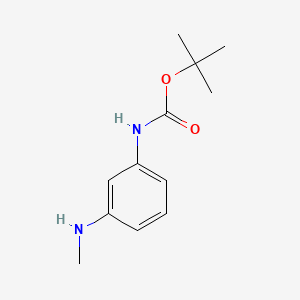

tert-Butyl (3-(methylamino)phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

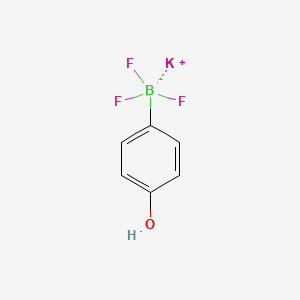

Tert-Butyl (3-(methylamino)phenyl)carbamate is a chemical compound with the CAS Number: 1134328-09-8 . It has a molecular weight of 222.29 and a molecular formula of C12H18N2O2 . It is a white to black liquid or solid .

Molecular Structure Analysis

The molecular structure of tert-Butyl (3-(methylamino)phenyl)carbamate consists of a carbamate group attached to a tert-butyl group and a 3-(methylamino)phenyl group . The average mass of the molecule is 222.283 Da and the monoisotopic mass is 222.136826 Da .Physical And Chemical Properties Analysis

Tert-Butyl (3-(methylamino)phenyl)carbamate is a white to black liquid or solid . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

Organic Synthesis Techniques

One of the pivotal applications of tert-Butyl (3-(methylamino)phenyl)carbamate is in the realm of organic synthesis, where it serves as a versatile intermediate. For instance, it has been utilized in the synthesis of chiral amino carbonyl compounds through asymmetric Mannich reactions, highlighting its importance in creating enantiomerically pure substances, which are crucial for pharmaceutical applications (Yang, Pan, & List, 2009). Additionally, its role in the preparation and Diels-Alder reaction of amido substituted furans demonstrates its utility in constructing complex molecular architectures, further emphasizing its significance in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003).

Deprotection and Selectivity

The compound has also been identified as an effective substrate in studies focusing on deprotection strategies. For example, aqueous phosphoric acid has been shown to be an environmentally benign reagent for the deprotection of tert-butyl carbamates, including tert-Butyl (3-(methylamino)phenyl)carbamate. This process is characterized by its mildness and high selectivity, preserving the stereochemical integrity of sensitive functional groups in complex molecules (Li et al., 2006).

Pharmaceutical Intermediates

Its utility extends to the synthesis of biologically active compounds, such as in the rapid synthetic method development for important intermediates in drug synthesis. A notable example includes its conversion to other compounds through acylation, nucleophilic substitution, and reduction steps, highlighting its role in the efficient production of pharmaceutical agents (Zhao, Guo, Lan, & Xu, 2017).

Anti-inflammatory Properties

Moreover, derivatives of tert-Butyl (3-(methylamino)phenyl)carbamate have been synthesized and evaluated for their anti-inflammatory activities. This application is crucial in the development of new therapeutic agents, where some derivatives have shown promising results in experimental models, offering insights into potential pharmaceutical developments (Bhookya, Pochampally, Valeru, Sunitha, Balabadra, Manga, & Kudle, 2017).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[3-(methylamino)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-6-9(8-10)13-4/h5-8,13H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQSQKBDOJILSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721003 |

Source

|

| Record name | tert-Butyl [3-(methylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-(methylamino)phenyl)carbamate | |

CAS RN |

1134328-09-8 |

Source

|

| Record name | tert-Butyl [3-(methylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)

![7-Bromoimidazo[1,5-a]pyridine](/img/structure/B592049.png)

![4-[(2-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B592053.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B592055.png)

![7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B592059.png)

![7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine](/img/structure/B592062.png)

![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)